
N-(4-metil-2-fenil-1,3-tiazol-5-il)carbamato de tert-butilo
Descripción general
Descripción
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a hydrogen or any alkyl group .
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester group .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis .Physical and Chemical Properties Analysis
Physical and chemical properties of carbamates can vary widely depending on their structure. They can be solid or liquid at room temperature, and their solubility in water and organic solvents can also vary .Aplicaciones Científicas De Investigación
Síntesis de Ceftolozano
Este compuesto es un intermedio importante en la síntesis de ceftolozano, un nuevo antibiótico cefalosporínico de quinta generación intravenoso . El ceftolozano se deriva de la modificación estructural de FK518 y exhibe buena tolerancia, un amplio espectro antibacteriano y una fuerte actividad contra bacterias grampositivas y gramnegativas, incluyendo Pseudomonas aeruginosa y cepas multirresistentes .
Síntesis catalizada por paladio
Carbamato de tert-butilo: los derivados se utilizan en la síntesis catalizada por paladio de anilinas N-Boc-protegidas . Este proceso es crucial para la preparación de anilinas, que son intermedios valiosos en la industria farmacéutica para la producción de diversos fármacos.
Síntesis de Pirroles Tetrasubstituidos
El compuesto se utiliza en la síntesis de pirroles tetrasubstituidos, que están funcionalizados con grupos éster o cetona en la posición C-3 . Estos pirroles tienen aplicaciones significativas en la química medicinal debido a su presencia en numerosas moléculas bioactivas.
Precursor para Análogos de Piperidina
Sirve como precursor para derivaciones selectivas, proporcionando acceso a nuevos compuestos que exploran espacios químicos complementarios a los sistemas cíclicos de piperidina. Los derivados de piperidina son una clase de compuestos orgánicos que se utilizan a menudo en productos farmacéuticos y como reactivos químicos.
Aminación Reductiva
El grupo carbamato de tert-butilo participa en los procesos de aminación reductiva, que se utilizan comúnmente en la industria farmacéutica para la construcción de enlaces C–N . Esto se debe a su simplicidad operativa y a la amplia gama de protocolos disponibles para esta transformación.
Síntesis de Derivados de Pirazol
El compuesto se utiliza en la síntesis eficiente de un solo recipiente en dos pasos de derivados de pirazol, que son importantes por su amplia gama de actividades fisiológicas y farmacológicas . Estas actividades hacen que los derivados de pirazol sean un andamiaje prometedor para el descubrimiento de nuevos ingredientes farmacéuticos activos.
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound’s structure contains a thiazole ring, which is known to interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its absorption and distribution .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Cellular Effects
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase can enhance cholinergic signaling, leading to improved cognitive function. Moreover, its interaction with β-secretase can reduce the formation of amyloid-beta peptides, potentially mitigating the progression of Alzheimer’s disease . These effects highlight the compound’s potential therapeutic applications in neurodegenerative disorders.
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, the compound inhibits β-secretase by binding to its active site, reducing the production of amyloid-beta peptides . These molecular interactions underline the compound’s potential as a therapeutic agent for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on acetylcholinesterase and β-secretase are sustained, suggesting its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and β-secretase, leading to improved cognitive function and reduced amyloid-beta production . At high doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain, are critical for its therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its delivery and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications These localizations influence its interactions with biomolecules and its overall biochemical effects
Propiedades
IUPAC Name |
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOBSGFPJMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



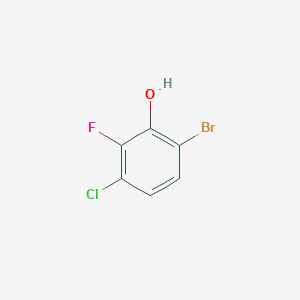

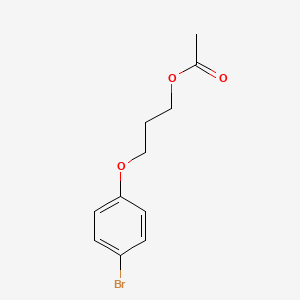



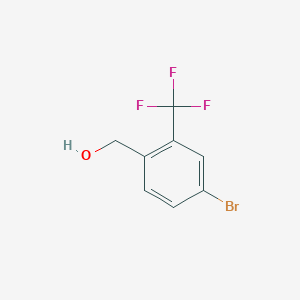
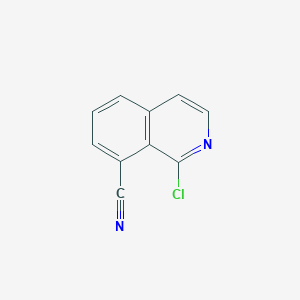
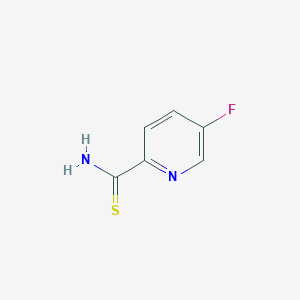

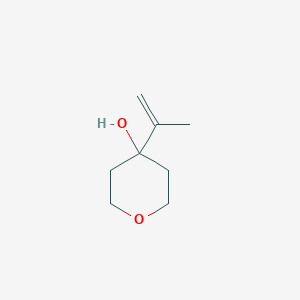
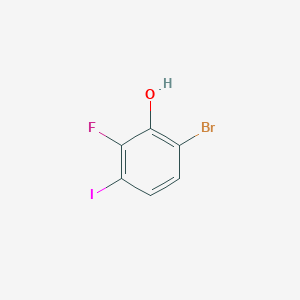
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)
